3-(2,6-Dimethylphenyl)propiophenone

Vue d'ensemble

Description

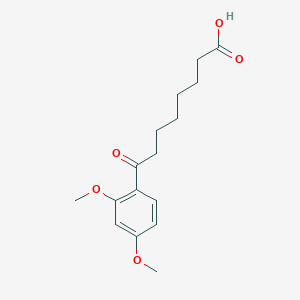

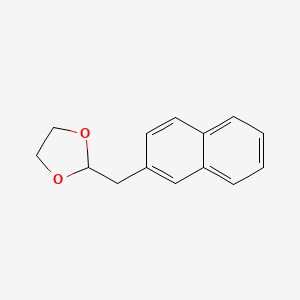

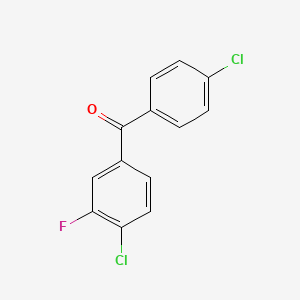

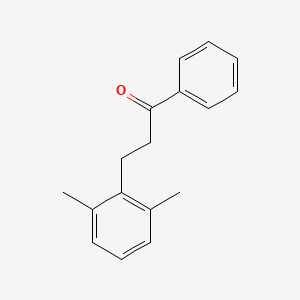

3-(2,6-Dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H18O . It has a molecular weight of 238.33 . The IUPAC name for this compound is 3-(2,6-dimethylphenyl)-1-phenyl-1-propanone .

Synthesis Analysis

The synthesis of propiophenone derivatives, which includes 3-(2,6-Dimethylphenyl)propiophenone, can be achieved through a vapor-phase cross-decarboxylation process . In this process, benzoic acid is reacted with propionic acid at high temperatures over a catalyst .Molecular Structure Analysis

The molecular structure of 3-(2,6-Dimethylphenyl)propiophenone consists of a propiophenone backbone with a 2,6-dimethylphenyl group attached . The InChI code for this compound is 1S/C17H18O/c1-13-7-6-8-14(2)16(13)11-12-17(18)15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2,6-Dimethylphenyl)propiophenone include a density of 1.032g/cm3 and a boiling point of 387.7ºC at 760 mmHg .Applications De Recherche Scientifique

Electroactive Polymer Development : The electro-oxidative polymerization of related compounds, such as 3,5-dimethylthiophenol, has been utilized to create poly(2,6-dimethylphenylene sulphide), a polymer with semi-conductive properties and electrochemical response (Yamamoto et al., 1992).

Copolymerization Processes : Studies have explored the copolymerization of 2,6-dimethylphenol with other compounds, leading to the synthesis of unique polymers like poly(2,6-dimethyl-1,4-phenylene oxide), which demonstrate significant thermooxidative stability (Hay, 1999).

Thermosetting Polymers : Research into the synthesis of thermosetting poly(phenylene ether) based on 2,6-dimethylphenol has led to the development of high molecular weight polymers with excellent thermal properties (Matsumoto et al., 2005).

Antioxidant and Radical Scavenging Activities : Investigations have been conducted on the synthesis of dimeric phenol derivatives from 2,6-dimethylphenol, examining their antioxidant capacity and radical scavenging activities, which are essential in medicinal chemistry and biochemistry (Gülçin & Daştan, 2007).

Surface Coating Applications : The anodic oxidation of disubstituted phenols, including 2,6-dimethylphenol, has been studied for the formation of polyphenylene oxide films on metal electrodes. These films have potential applications as protective coatings for metallic surfaces due to their physical characteristics (Bruno et al., 1977).

Organometallic Chemistry : The reaction of 2,6-dimethylphenol with various compounds has been investigated in organometallic studies, leading to the formation of new compounds with potential applications in catalysis and material science (Baksi et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

As a ketone, it may interact with various biological molecules, including proteins and enzymes, through its carbonyl group .

Mode of Action

For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these molecules acts as a nucleophile, competing with nitrogen. In contrast, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Propriétés

IUPAC Name |

3-(2,6-dimethylphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-7-6-8-14(2)16(13)11-12-17(18)15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYTXHCUZHLCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644769 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethylphenyl)propiophenone | |

CAS RN |

898754-24-0 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.